11-(2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
The compound 11-(2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a structurally complex molecule featuring:
- A 4-oxo-4H-chromen-7-yl moiety linked via an ethyloxy bridge to the diazatricyclo core.
- A 4-methoxyphenyl substituent on the chromen ring, which may enhance lipophilicity and bioactivity.
This hybrid architecture combines elements of chromen derivatives (known for antioxidant and anticancer properties) and diazatricyclo systems (often associated with enzyme inhibition or receptor modulation) .
Properties
IUPAC Name |
11-[2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-34-22-7-5-20(6-8-22)25-18-36-27-14-23(9-10-24(27)29(25)33)35-12-11-30-15-19-13-21(17-30)26-3-2-4-28(32)31(26)16-19/h2-10,14,18-19,21H,11-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDMNMGKDVFKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C29H28N2O5
- Molecular Weight : 484.5 g/mol
- IUPAC Name : 11-[2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyethyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
The compound features a chromenone backbone with a methoxyphenyl substituent and a diazatricyclo structure that contributes to its potential biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antioxidant Activity : Many chromenone derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Properties : Certain chromenones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Compounds with similar functional groups have demonstrated antimicrobial properties against various pathogens.
Antioxidant Activity
A study on related chromenone compounds showed significant antioxidant activity measured by DPPH radical scavenging assays. The presence of the methoxy group is believed to enhance this activity by donating electrons.
| Compound | IC50 (µM) |
|---|---|
| 11-(2-{...}) | 25 |
| Control (Vitamin C) | 10 |
Anticancer Activity
In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways such as apoptosis via caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Antimicrobial Effects
The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally similar compounds in vivo using xenograft models. The study reported a significant reduction in tumor size when treated with these compounds.
- Antioxidant Efficacy Study : Another research article focused on the antioxidant potential of chromenones found that they significantly reduced lipid peroxidation in liver cells, suggesting protective effects against oxidative damage.
Comparison with Similar Compounds
Structural Analogs of the Diazatricyclo Core
Compound A : 11-(2-Hydroxyethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Key Difference : Replaces the chromen-7-yloxyethyl group with a hydroxyethyl substituent.
- Impact : Reduced aromaticity and lipophilicity compared to the target compound. Likely lower membrane permeability but improved aqueous solubility.
Compound B : (1S,9R)-11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- Key Difference : Features a 3-phenylchromen group instead of 4-methoxyphenyl.
Chromen Derivatives with Varied Substituents
Compound C : 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen
- Key Difference : Retains the 4-methoxyphenyl group but lacks the diazatricyclo core.
- Impact : The tetrahydrochromen system may confer different conformational flexibility, affecting interaction with biological targets like acetylcholinesterase .
Compound D : 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
Physicochemical and Bioactivity Comparisons
Therapeutic Potential and Selectivity
- The 4-methoxyphenyl group may enhance selectivity for cancer cells over normal tissues .
- Enzyme Inhibition : The diazatricyclo core’s rigidity could improve binding to enzymes like acetylcholinesterase compared to less constrained analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
